molecular formula C10H8ClN B049615 7-Chloro-2-methylquinoline CAS No. 4965-33-7

7-Chloro-2-methylquinoline

Cat. No. B049615
Key on ui cas rn: 4965-33-7
M. Wt: 177.63 g/mol
InChI Key: WQZQFYRSYLXBGP-UHFFFAOYSA-N
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Patent
US04851409

Procedure details

A stirred suspension of N-bromosuccinimide (9.0 g), 7-chloroquinaldine (9.0 g), dibenzoylperoxide (0.5 g) in CCl4 (200 ml) at 90° was illuminated with a 225 W sunlamp for 6 hours. The suspension was cooled and passed through a plug of silica gel. The plug of silica gel was washed with 30% ether in hexane and the filtrate was evaporated. Flash chromatography of the residue using 30% ether in hexane afforded the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:20][C:16]1[CH:15]=[CH:14][C:13]2[C:18](=[CH:19][C:10]([Cl:9])=[CH:11][CH:12]=2)[N:17]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was illuminated with a 225 W sunlamp for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
WASH
Type
WASH
Details
The plug of silica gel was washed with 30% ether in hexane
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC2=CC(=CC=C2C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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